molecular formula C17H15NO3 B14883125 7-methoxy-N-(o-tolyl)benzofuran-2-carboxamide

7-methoxy-N-(o-tolyl)benzofuran-2-carboxamide

Cat. No.: B14883125
M. Wt: 281.30 g/mol
InChI Key: HSPAKHVJGFHOHO-UHFFFAOYSA-N
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Description

7-methoxy-N-(o-tolyl)benzofuran-2-carboxamide is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(o-tolyl)benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core. The methoxy group can be introduced via methylation reactions, while the carboxamide group is typically formed through amide bond formation reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(o-tolyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

7-methoxy-N-(o-tolyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-N-(o-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with varying substituents. Examples include:

Uniqueness

The uniqueness of 7-methoxy-N-(o-tolyl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

7-methoxy-N-(2-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H15NO3/c1-11-6-3-4-8-13(11)18-17(19)15-10-12-7-5-9-14(20-2)16(12)21-15/h3-10H,1-2H3,(H,18,19)

InChI Key

HSPAKHVJGFHOHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(O2)C(=CC=C3)OC

Origin of Product

United States

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